[(4-bromo-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine
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Overview
Description
(4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine is a heterocyclic compound that contains a pyrrole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine typically involves the bromination of 1-methyl-1H-pyrrole followed by a substitution reaction to introduce the amine group. One common method involves the reaction of 1-methyl-1H-pyrrole with bromine in the presence of a suitable solvent to yield 4-bromo-1-methyl-1H-pyrrole. This intermediate is then reacted with methylamine under controlled conditions to produce the final compound.
Industrial Production Methods
Industrial production of (4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or reduced amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of hydroxyl or alkoxy derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized species.
Reduction Reactions: Formation of dehalogenated amines or reduced amine derivatives.
Scientific Research Applications
(4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine can be compared with other similar compounds, such as:
4-bromo-1-methyl-1H-pyrrole: Lacks the amine group, making it less versatile in biological applications.
1-methyl-1H-pyrrole-2-carboxylate: Contains a carboxylate group instead of a bromine atom, leading to different reactivity and applications.
4-bromo-1-methyl-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring, resulting in different chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-1-methylpyrrol-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-9-4-7-3-6(8)5-10(7)2/h3,5,9H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZHJITWFQCLRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CN1C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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